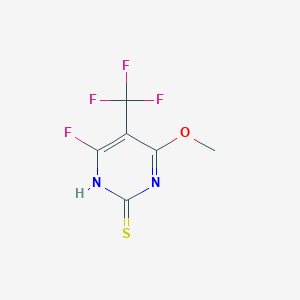
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is an organophosphorus compound that features a phosphane group bonded to two phenyl groups and a 2,2-dimethylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride typically involves the reaction of diphenylphosphine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane group .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphane group can donate electron density to the metal center, stabilizing reactive intermediates and facilitating various catalytic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to a phosphane group.
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups bonded to the phosphane group.
Uniqueness
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and coordination properties compared to other phosphane ligands .
Propriétés
Numéro CAS |
91516-69-7 |
|---|---|
Formule moléculaire |
C17H22ClOP |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2,2-dimethylpropoxy(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C17H21OP.ClH/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H |
Clé InChI |
GWMPXTISPKLXPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
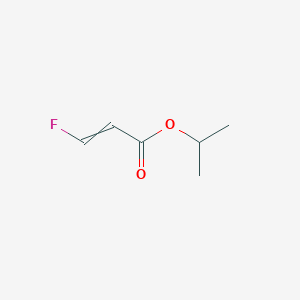

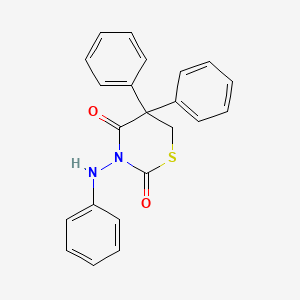
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
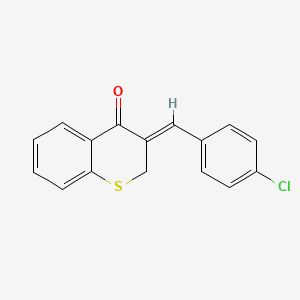
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
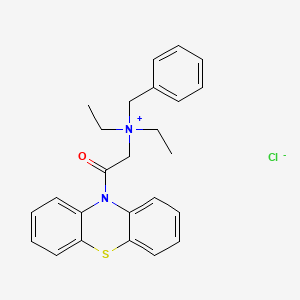
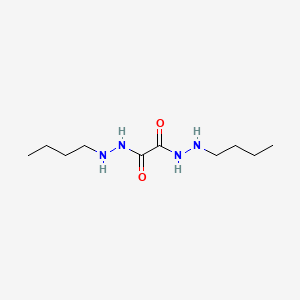
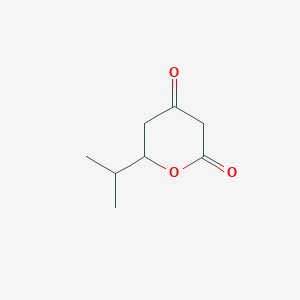
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
